molecular formula C22H20N4O2 B215821 6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B215821
M. Wt: 372.4 g/mol
InChI Key: IPWGJESHUYTYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively. We will also list the future directions for further research on this compound.

Mechanism of Action

The mechanism of action of 6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the inhibition of enzymes by binding to their active sites. The compound contains a pyrazole ring, which acts as a hydrogen bond acceptor, and a benzene ring, which acts as a hydrophobic group. These functional groups allow the compound to interact with the active sites of enzymes and inhibit their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile depend on the specific enzyme that is inhibited. For example, the inhibition of butyrylcholinesterase and acetylcholinesterase has been linked to the treatment of Alzheimer's disease and Parkinson's disease, while the inhibition of tyrosinase has been linked to the treatment of skin disorders such as hyperpigmentation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological processes and diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for further research on 6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One direction is to study its potential applications in the treatment of other diseases, such as cancer, by targeting specific enzymes involved in cancer progression. Another direction is to study its potential use as a drug delivery system, by modifying its structure to allow for targeted delivery to specific tissues or cells. Finally, further studies are needed to determine the safety and toxicity of this compound in vivo, which will be crucial for its potential use in clinical applications.

Synthesis Methods

The synthesis of 6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been achieved using various methods. One of the most commonly used methods involves the reaction between 4-(benzyloxy)benzaldehyde, ethyl acetoacetate, and hydrazine hydrate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out in ethanol at reflux temperature for several hours to yield the desired product. Other methods involve the use of different aldehydes and ketones as starting materials.

Scientific Research Applications

6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes, including butyrylcholinesterase, acetylcholinesterase, and tyrosinase. These enzymes play a crucial role in various physiological processes, and their inhibition has been linked to the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and skin disorders.

properties

Product Name

6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

6-amino-3-ethyl-4-(4-phenylmethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H20N4O2/c1-2-18-20-19(17(12-23)21(24)28-22(20)26-25-18)15-8-10-16(11-9-15)27-13-14-6-4-3-5-7-14/h3-11,19H,2,13,24H2,1H3,(H,25,26)

InChI Key

IPWGJESHUYTYHQ-UHFFFAOYSA-N

SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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